molecular formula C12H17NO B1606951 1-(2-Methoxyphenyl)piperidine CAS No. 5181-06-6

1-(2-Methoxyphenyl)piperidine

Cat. No.: B1606951
CAS No.: 5181-06-6
M. Wt: 191.27 g/mol
InChI Key: ZJDWMGREEOZXTH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperidine is an organic compound with the molecular formula C12H17NO It is a piperidine derivative where a methoxyphenyl group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with piperidine. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the cyclization of 2-methoxyphenylacetonitrile with piperidine in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological targets.

    Medicine: It has been investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperidine can be compared with other piperidine derivatives such as:

  • 1-(3-Methoxyphenyl)piperidine
  • 1-(4-Methoxyphenyl)piperidine
  • 1-(2-Chlorophenyl)piperidine

Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring in this compound imparts unique chemical properties and reactivity compared to its isomers and other substituted piperidines. This positional isomerism can influence the compound’s binding affinity, selectivity, and overall biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond. Further research and development could unlock new uses and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDWMGREEOZXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282946
Record name 1-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-06-6
Record name 5181-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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